P-Cresol-D7

Description

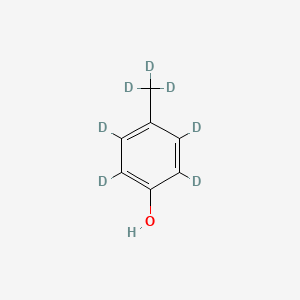

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,3,5,6-tetradeuterio-4-(trideuteriomethyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O/c1-6-2-4-7(8)5-3-6/h2-5,8H,1H3/i1D3,2D,3D,4D,5D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWDCLRJOBJJRNH-AAYPNNLASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1C([2H])([2H])[2H])[2H])[2H])O)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

115.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Analytical Methodologies Employing P Cresol D7

Quantitative Analysis of P-Cresol (B1678582) and its Metabolites in Complex Matrices

The accurate measurement of p-cresol and its primary metabolites, p-cresol sulfate (B86663) and p-cresol glucuronide, is crucial for understanding their roles in various physiological and pathological processes, particularly in the context of uremic toxicity in kidney disease. mdpi.comnih.gov The complexity of biological matrices such as serum, plasma, and urine necessitates the use of sophisticated analytical techniques to ensure specificity and accuracy.

Application of Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for the quantification of p-cresol and its metabolites. mdpi.comnih.gov This technique combines the superior separation capabilities of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. In a typical LC-MS/MS workflow, the sample is first subjected to a preparation process, often involving protein precipitation with a solvent like acetonitrile (B52724), to remove interfering macromolecules. fda.gov.tw The extracted analytes are then separated on a chromatographic column, most commonly a reverse-phase C18 column, using a gradient elution with a mobile phase consisting of an aqueous component (often containing a buffer like ammonium (B1175870) formate (B1220265) or formic acid) and an organic solvent such as acetonitrile or methanol. nih.govresearchgate.net

Following chromatographic separation, the analytes are introduced into the mass spectrometer. Electrospray ionization (ESI) in the negative ion mode is the most frequently used ionization technique for p-cresol and its sulfonated and glucuronidated metabolites due to their acidic nature. mdpi.comresearchgate.net The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions are monitored for each analyte and its corresponding internal standard. This highly selective detection method minimizes interference from other compounds in the matrix, leading to accurate quantification. For instance, a common MRM transition for p-cresol sulfate is m/z 187.0 → 107.0, while for p-cresol-d7 sulfate, it is m/z 194.1 → 114.15. fda.gov.twnih.gov

Role of this compound as an Internal Standard in Isotope Dilution Mass Spectrometry

The use of a stable isotope-labeled internal standard, such as this compound, is fundamental to the principle of isotope dilution mass spectrometry (IDMS). researchgate.net this compound is chemically identical to the endogenous analyte (p-cresol) but has a different mass due to the replacement of seven hydrogen atoms with deuterium (B1214612) atoms. isotope.com By adding a known amount of this compound to the sample at the beginning of the analytical process, any variations or losses that occur during sample preparation, chromatographic separation, and ionization can be corrected for.

The internal standard co-elutes with the analyte of interest and experiences similar matrix effects, which are a common source of inaccuracy in LC-MS/MS analysis. jfda-online.com The ratio of the peak area of the analyte to the peak area of the internal standard is then used to calculate the concentration of the analyte based on a calibration curve. This approach significantly improves the precision and accuracy of the quantification.

Validation Parameters for this compound-Based Assays

For an analytical method to be considered reliable for clinical or research purposes, it must undergo a rigorous validation process. Key validation parameters for this compound-based assays include:

Linearity: The assay should demonstrate a linear relationship between the analyte concentration and the instrument response over a defined range. jfda-online.com Calibration curves for p-cresol and its metabolites typically yield correlation coefficients (R²) greater than 0.99. fda.gov.tw

Precision and Accuracy: Precision refers to the closeness of repeated measurements, while accuracy is the closeness of a measured value to the true value. These are assessed at different concentration levels (low, medium, and high quality control samples). For bioanalytical methods, the coefficient of variation (CV) for precision and the bias for accuracy should generally be within ±15%. jfda-online.com

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be accurately quantified. irsst.qc.ca For p-cresol and its metabolites, highly sensitive methods have achieved LOQs in the low ng/mL range. worktribe.com

Matrix Effect: This evaluates the influence of the biological matrix on the ionization of the analyte. It is assessed by comparing the response of the analyte in the matrix to its response in a neat solution. The use of this compound helps to compensate for matrix effects. jfda-online.com

Recovery: This measures the efficiency of the extraction process. It is determined by comparing the analyte response in a pre-extraction spiked sample to a post-extraction spiked sample. nih.gov

Stability: The stability of the analytes in the biological matrix under different storage and handling conditions (e.g., freeze-thaw cycles, short-term and long-term storage) is evaluated to ensure the integrity of the samples. nih.gov

| Validation Parameter | Typical Acceptance Criteria | Reference |

| Linearity (R²) | > 0.99 | fda.gov.tw |

| Precision (CV%) | < 15% | jfda-online.com |

| Accuracy (Bias %) | ± 15% | jfda-online.com |

| Lower Limit of Quantification | Low ng/mL range | worktribe.com |

| Matrix Effect | Compensated by internal standard | jfda-online.com |

| Recovery | Consistent and reproducible | nih.gov |

| Stability | Stable under defined conditions | nih.gov |

Method Development for Deuterated Analogs of P-Cresol Metabolites

The availability of well-characterized deuterated standards for the major metabolites of p-cresol is essential for comprehensive metabolic studies. This has driven research into the synthesis and characterization of these compounds.

Characterization of Deuterated P-Cresol Sulfate and P-Cresol Glucuronide Standards

The synthesis of deuterated p-cresol sulfate and p-cresol glucuronide is a critical step in developing robust analytical methods. The synthesis of p-cresyl sulfate can be achieved by reacting p-cresol with a sulfonating agent. nih.gov Similarly, deuterated p-cresol glucuronide can be synthesized, although the process is often more complex. nih.gov

| Deuterated Standard | Molecular Formula | Key Characterization Techniques |

| This compound sulfate, potassium salt | C7D7KO4S | Mass Spectrometry, NMR Spectroscopy |

| This compound glucuronide | C13H9D7O7 | Mass Spectrometry, NMR Spectroscopy |

Optimization of Chromatographic Separation and Ionization Techniques

Effective chromatographic separation is crucial, especially when dealing with isomers that may have similar mass-to-charge ratios. For instance, separating p-cresol from its isomers, o-cresol (B1677501) and m-cresol, can be challenging. irsst.qc.cachromforum.org While standard C18 columns are widely used, other column chemistries, such as phenyl-based columns, can offer different selectivity due to π-π interactions with the aromatic ring of the cresols, potentially improving separation. shimadzu.com The optimization of mobile phase composition, gradient profile, and flow rate are all critical for achieving baseline separation of the analytes of interest from potential interferences. sielc.com

Investigations into Microbial Biogenesis of P Cresol Using Isotopic Tracers

Elucidation of P-Cresol (B1678582) Production Pathways in Gut Microbiota

The biogenesis of p-cresol by gut microorganisms is a multi-step process involving specific precursors and enzymatic conversions. Isotopic tracing studies, using deuterated aromatic amino acids, have been instrumental in confirming these pathways in vivo.

Metabolic Precursors and Intermediate Compounds

The primary metabolic precursor for p-cresol is the aromatic amino acid L-tyrosine, derived from dietary protein. nih.govnih.govgenome.jp Gut bacteria that cannot directly convert tyrosine to p-cresol first metabolize it into an intermediate compound, p-hydroxyphenylacetate (p-HPA). nih.gov This intermediate is then decarboxylated by other members of the microbial community to produce p-cresol. mdpi.comresearchgate.net

The formation of p-HPA from tyrosine is part of a larger cascade of microbial amino acid metabolism. nih.gov Studies using deuterated amino acids in mouse models have successfully traced the metabolic fate of dietary tyrosine, confirming its conversion into microbial metabolites like p-HPA and p-cresol. This demonstrates that both unabsorbed dietary amino acids and endogenous sources contribute to the pool of precursors for microbial production.

Table 1: Key Metabolites in the Microbial Biogenesis of P-Cresol This interactive table summarizes the primary compounds involved in the microbial production pathway of p-cresol.

| Compound Name | Role in Pathway | Description |

|---|---|---|

| L-Tyrosine | Primary Precursor | An aromatic amino acid derived from dietary protein that initiates the metabolic pathway. |

| p-Hydroxyphenylacetate (p-HPA) | Key Intermediate | A compound produced from the microbial metabolism of tyrosine. It is the direct precursor to p-cresol via decarboxylation. |

| p-Cresol | Final Product | The aromatic compound produced following the decarboxylation of p-HPA by specific gut bacteria. |

Identification and Characterization of Key Microbial Enzymes (e.g., HpdBCA decarboxylase)

The critical final step in p-cresol production, the decarboxylation of p-HPA, is catalyzed by the enzyme p-hydroxyphenylacetate decarboxylase. A key example of this enzyme is the HpdBCA decarboxylase, encoded by the hpdBCA operon. mdpi.commdpi.com This enzyme system is notably active in certain anaerobic bacteria, including various species of Clostridium. mdpi.comhmdb.ca

Research has shown that the expression of the hpdBCA operon in Clostridioides difficile is induced by the presence of its substrate, p-HPA. isotope.comtandfonline.com This regulatory mechanism allows the bacterium to efficiently convert the available intermediate into p-cresol. While many bacterial species can produce p-HPA from tyrosine, the capacity to decarboxylate it to p-cresol is limited to a more select group of microorganisms, making the HpdBCA decarboxylase a crucial control point in this metabolic pathway. isotope.commdpi.com Studies have identified several bacterial species capable of producing p-cresol, primarily belonging to the Clostridium, Coriobacteriaceae, and Bifidobacterium genera.

Table 2: P-Cresol-Producing Bacteria and Associated Enzymes This interactive table details key bacterial species known to produce p-cresol and the enzymes involved in the process.

| Bacterial Species | Key Enzyme/Operon | Metabolic Function |

|---|---|---|

| Clostridioides difficile | HpdBCA decarboxylase (hpdBCA operon) | Converts p-HPA to p-cresol. |

| Clostridium tyrobutyricum | p-hydroxyphenylacetate decarboxylase | Confirmed capacity for p-cresol production. |

| Clostridium butyricum | p-hydroxyphenylacetate decarboxylase | Confirmed capacity for p-cresol production. |

| Blautia hydrogenotrophica | p-hydroxyphenylacetate decarboxylase | Produces high levels of p-cresol in culture. |

| Romboutsia lituseburensis | p-hydroxyphenylacetate decarboxylase | Produces high levels of p-cresol in culture. |

Dynamics of P-Cresol-Producing Microorganisms in Microbial Ecosystems

The production of p-cresol is not merely a metabolic byproduct but an active ecological strategy that influences the structure and function of the gut microbial community.

Competitive Interactions and Growth Advantage Mechanisms

The production of p-cresol provides a significant competitive advantage to the microorganisms that synthesize it, most notably C. difficile. isotope.commdpi.com P-cresol exhibits bacteriostatic properties, meaning it inhibits the growth of other bacteria. isotope.comnih.gov This antimicrobial activity is particularly effective against Gram-negative bacteria, such as those belonging to the Gammaproteobacteria class, including Escherichia coli and Klebsiella oxytoca. mdpi.comisotope.com In contrast, Gram-positive species, including C. difficile itself, are generally more tolerant to its effects. mdpi.comisotope.com By producing p-cresol, C. difficile can suppress the growth of competitors, thereby creating a more favorable niche for its own colonization and proliferation. isotope.commdpi.com

Table 3: Effect of P-Cresol on Representative Gut Bacteria This interactive table summarizes the differential sensitivity of various gut commensal bacteria to p-cresol.

| Bacterial Species | Gram Status | Effect of P-Cresol | Reference |

|---|---|---|---|

| Escherichia coli | Negative | Growth Inhibition | mdpi.comisotope.com |

| Klebsiella oxytoca | Negative | Growth Inhibition | mdpi.comisotope.com |

| Bacteroides thetaiotaomicron | Negative | Growth Inhibition | isotope.com |

| Lactobacillus fermentum | Positive | Tolerant | mdpi.com |

| Enterococcus faecium | Positive | Tolerant | mdpi.com |

| Clostridioides difficile | Positive | Tolerant/Producer | isotope.commdpi.com |

Influence on Microbial Diversity and Composition

Studies using mouse models of C. difficile infection have demonstrated that the ability to produce p-cresol affects the biodiversity of the gut microbiota. isotope.com Infection with a p-cresol-producing strain of C. difficile leads to distinct changes in the fecal microbial and metabolic profiles compared to infection with a mutant strain incapable of producing p-cresol. isotope.com This alteration of the microbial landscape can contribute to a state of dysbiosis, where the balance of the ecosystem is disrupted, potentially facilitating the persistence of the p-cresol-producing organism. isotope.com

Research on Host Biotransformation Pathways of P Cresol with Deuterated Analogs

Conjugation Mechanisms in Eukaryotic Systems

In eukaryotic systems, p-cresol (B1678582) is primarily detoxified through two major conjugation pathways: sulfation and glucuronidation. These reactions increase the water solubility of p-cresol, facilitating its excretion.

Sulfation Pathways and Associated Enzyme Systems (e.g., SULT1A1)

Sulfation of p-cresol is a critical biotransformation pathway mediated by sulfotransferase (SULT) enzymes. Research has identified SULT1A1 as the predominant enzyme responsible for the formation of p-cresol sulfate (B86663) (p-CS). ualberta.canih.govjci.org This enzyme is found in various tissues, including the liver, monocytes, and to a lesser extent, intestinal epithelial cells. nih.govjci.org

The sulfation of p-cresol is characterized as a high-affinity, low-capacity pathway. ualberta.ca This means that SULT1A1 is very efficient at converting p-cresol to p-CS even at low concentrations, but the pathway can become saturated at higher p-cresol levels. The use of deuterated internal standards, such as p-cresol-d7, is crucial for the accurate quantification of p-CS in biological samples during these kinetic studies. nih.govmdpi.com

Glucuronidation Pathways and Associated Enzyme Systems (e.g., UGT1A6)

Glucuronidation is another major pathway for p-cresol metabolism, leading to the formation of p-cresol glucuronide (p-CG). This reaction is catalyzed by UDP-glucuronosyltransferase (UGT) enzymes. Studies have identified UGT1A6 as the primary enzyme involved in p-cresol glucuronidation in human liver microsomes. ualberta.casemanticscholar.orgcaymanchem.com UGT1A9 also contributes to this process, though to a lesser extent. caymanchem.comrsc.org

In contrast to sulfation, glucuronidation of p-cresol is a low-affinity, high-capacity pathway. ualberta.camdpi.comnih.gov This indicates that while higher concentrations of p-cresol are needed to initiate the reaction, the pathway can handle a larger load of the compound before becoming saturated. This characteristic is consistent with the general kinetic behaviors of UGT enzymes. mdpi.comnih.gov

Comparative Analysis of P-Cresol Conjugate Formation in Cellular and Animal Models

The study of p-cresol metabolism in different models, including cellular and animal systems, provides valuable insights into the efficiency and predominance of conjugation pathways. Deuterated analogs like this compound are essential tools in these comparative analyses. nih.govmdpi.comresearchgate.net

Assessment of Conjugation Efficiency and Pathway Predominance

Under normal physiological conditions, sulfation is often the predominant pathway for p-cresol metabolism, as evidenced by higher plasma concentrations of p-CS compared to p-CG. mdpi.com However, the predominance can shift depending on the concentration of p-cresol.

In a metabolically competent human hepatoma cell line (HepaRG), at high concentrations of p-cresol, glucuronidation becomes the preferred pathway over sulfation. nih.gov This is attributed to the high-capacity nature of the UGT enzymes. nih.gov This shift from sulfation to glucuronidation has also been observed in patients with more severe stages of kidney disease, where p-cresol levels are elevated. nih.gov

Studies using Caco-2 cells, a model for the intestinal barrier, have also demonstrated the capacity of these cells to metabolize p-cresol into both p-CS and p-CG. frontiersin.orgfrontiersin.org

Fate and Distribution of Deuterated Metabolites within Model Systems

The use of deuterated p-cresol allows for the tracking of its metabolites within biological systems. For instance, in studies with rats, deuterated p-cresol analogs have been used to analyze the distribution of its metabolites in various tissues. researchgate.net

In dairy cows, intraruminal administration of rutin (B1680289) was found to inhibit the production of p-cresol. nih.govresearchgate.net This was demonstrated by tracking the levels of p-cresol sulfate in plasma and urine, highlighting the interplay between different metabolic pathways. nih.govresearchgate.net

The table below summarizes the key enzymes involved in p-cresol conjugation and their kinetic characteristics.

| Conjugation Pathway | Primary Enzyme | Kinetic Characteristics |

| Sulfation | SULT1A1 | High-affinity, low-capacity ualberta.ca |

| Glucuronidation | UGT1A6 | Low-affinity, high-capacity ualberta.camdpi.comnih.gov |

Mechanistic Biochemical and Cellular Interrogations Involving P Cresol

Enzymatic Interaction and Inhibition Studies

The deuterated aromatic compound, p-cresol-d7, serves as a critical tool in elucidating the mechanisms of enzyme-catalyzed reactions, particularly those involving oxidation and inhibition. Its unique isotopic signature allows researchers to probe the intricacies of enzymatic kinetics and reaction pathways.

Characterization of Enzyme Inhibition Kinetics (e.g., Dopamine (B1211576) Beta-Monooxygenase)

P-cresol (B1678582) is recognized as a mechanism-based inactivator of dopamine beta-monooxygenase (DβM), an enzyme responsible for the conversion of dopamine to norepinephrine. nih.govosti.gov The inactivation process is rapid, irreversible, and dependent on the presence of oxygen and the cosubstrate, ascorbic acid. nih.govosti.gov Studies have shown that p-cresol binds to DβM in a manner that is kinetically indistinguishable from the binding of its natural substrate, dopamine. nih.govosti.gov The inactivation is characterized by pseudo-first-order kinetics and results in the partial covalent incorporation of p-cresol into the enzyme. nih.gov The mechanism is proposed to involve the direct insertion of a benzylic radical derived from the aberrant substrate into an active site residue of the enzyme. nih.govosti.gov The use of this compound in these studies is instrumental in dissecting the kinetic details of both turnover and inactivation.

Determination of Deuterium (B1214612) Isotope Effects in Enzyme-Catalyzed Reactions

The substitution of hydrogen with deuterium in p-cresol (to form this compound) provides a powerful method for investigating the rate-limiting steps in enzyme-catalyzed reactions. This is known as the kinetic isotope effect (KIE). In studies with dopamine beta-monooxygenase, significant deuterium isotope effects were observed when using this compound as a substrate. nih.gov

Specifically, the following isotope effects on the catalytic rate (kcat) and the specificity constant (kcat/Km) were measured:

D(kcat) = 5.2 nih.gov

D(kcat/Km) = 3.1 nih.gov

These values indicate that the breaking of a C-H bond on the methyl group of p-cresol is a significant rate-determining step in the turnover process. In contrast, the isotope effects on the inactivation of the enzyme were found to be near unity:

D(ki) = 0.95 nih.gov

D(ki/Ki) = 0.59 nih.gov

This lack of a significant isotope effect on inactivation suggests that the C-H bond cleavage is not the rate-limiting step in the inactivation pathway. nih.gov These findings, combined with solvent isotope effects, have led to the proposal that phenols like p-cresol undergo hydrogen atom abstraction, while other inhibitors, such as quinols, proceed through one-electron oxidation to form radical cation intermediates. nih.gov

Interactive Table: Deuterium Isotope Effects on Dopamine Beta-Monooxygenase with this compound

| Kinetic Parameter | Isotope Effect (Dk) | Interpretation |

| kcat | 5.2 nih.gov | C-H bond cleavage is a major rate-limiting step in the catalytic turnover. |

| kcat/Km | 3.1 nih.gov | C-H bond cleavage is a significant factor in the overall substrate processing efficiency. |

| ki | 0.95 nih.gov | C-H bond cleavage is not the rate-limiting step for enzyme inactivation. |

| ki/Ki | 0.59 nih.gov | The steps leading to irreversible binding are not dependent on C-H bond scission. |

Cellular Response and Subcellular Effects in Model Systems

While direct studies utilizing this compound in cellular systems are not widely documented, the known cellular effects of its non-deuterated counterpart, p-cresol, highlight areas where the deuterated form could be an invaluable investigative tool. The following sections describe the effects of p-cresol, which provides the foundation for proposing mechanistic studies with this compound.

Modulation of Cellular Permeability and Membrane Integrity

P-cresol has been shown to compromise the integrity of the cell envelope, particularly in Gram-negative bacteria. nih.gov Phenolic compounds can increase membrane permeability, leading to the leakage of intracellular components. nih.gov For instance, studies have used the release of inorganic phosphate (B84403) as a metric to demonstrate this loss of membrane integrity. nih.gov In endothelial cells, p-cresol, especially in the presence of albumin, has been observed to alter the actin cytoskeleton and increase permeability. nih.gov The use of this compound in such experimental systems could help to elucidate the specific chemical interactions with membrane components that lead to these changes, potentially distinguishing between physical disruption and enzyme-mediated processes affecting membrane structure.

Investigations of Oxidative Stress and Antioxidant Defense Systems

Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the capacity of antioxidant defense systems, is a key mechanism of p-cresol-induced cellular damage. nih.govbiocompare.com In endothelial and mononuclear cells, p-cresol exposure has been shown to stimulate the production of ROS. nih.gov The cellular response to this includes the activation of antioxidant defense mechanisms. semanticscholar.org this compound could be employed to investigate whether the metabolism of the methyl group contributes to ROS generation. By comparing the effects of p-cresol and this compound on ROS production, researchers could determine if the oxidation of the methyl group is a primary source of oxidative stress, or if the stress arises from other interactions of the phenolic ring.

Effects on Intracellular Redox Homeostasis and Glutathione (B108866) Metabolism

Intracellular redox homeostasis is maintained by a complex network of antioxidant molecules and enzymes, with glutathione (GSH) being a central player. mdpi.comfrontiersin.org P-cresol exposure has been demonstrated to cause a concentration-dependent depletion of total cellular glutathione in HepaRG cells. mdpi.comnih.gov This depletion is a critical event, as GSH is essential for detoxifying reactive species and maintaining the cellular redox balance. mdpi.comnih.gov The use of this compound could provide insights into the specific metabolic pathways leading to GSH depletion. For example, if the oxidation of the methyl group by enzymes like cytochrome P450 is a prerequisite for the formation of reactive intermediates that consume GSH, then a deuterium isotope effect might be observed in the rate of GSH depletion when cells are treated with this compound compared to p-cresol.

Induction of Cellular Damage and Necrotic Processes

P-cresol has been demonstrated to induce cellular damage and trigger necrotic processes through several interconnected mechanisms, primarily revolving around the induction of oxidative stress and mitochondrial dysfunction.

At the cellular level, p-cresol and its metabolite, p-cresyl sulfate (B86663) (PCS), are associated with a significant increase in reactive oxygen species (ROS) production. nih.govmdpi.com This surge in ROS can overwhelm cellular antioxidant defenses, leading to oxidative stress, a condition that damages cellular components like lipids, proteins, and DNA. mdpi.com Studies on human kidney cell cultures have shown that clinically relevant concentrations of p-cresol and PCS lead to a concentration-dependent rise in ROS and a subsequent decrease in cell viability. mdpi.com The enhanced oxidative stress is linked to the increased activity of NADPH oxidase 4 (NOX4) within mitochondria, which elevates intracellular hydrogen peroxide levels. nih.govmdpi.com

Mitochondria, the primary sites of cellular energy production, are particularly vulnerable to the effects of p-cresol. The compound and its sulfate conjugate can impair mitochondrial function, leading to reduced ATP production and depletion of glutathione, a critical intracellular antioxidant. mdpi.com This impairment can inhibit cell proliferation and cause cell cycle arrest in a dose-dependent manner. mdpi.com For instance, both free and protein-bound p-cresol have been found to inhibit the proliferation of human umbilical vein endothelial cells by up to 80% by inducing cell cycle arrest at the G0/G1 phase. mdpi.com In renal tubular cells, exposure to p-cresol has been observed to cause mitochondrial damage and a reduction in mitochondrial mass. mdpi.com

Prolonged or excessive elevation of intracellular calcium ([Ca2+]i) is another mechanism by which p-cresol can induce cell death. In human glioblastoma cells, p-cresol has been shown to cause a concentration-dependent increase in intracellular calcium levels. spandidos-publications.com This disruption of Ca2+ homeostasis can activate enzymes such as proteases and phosphatases, further destabilize mitochondrial function, and ultimately lead to apoptosis or necrosis. spandidos-publications.com

The culmination of these cellular insults—oxidative stress, mitochondrial damage, and disrupted calcium signaling—can lead to cellular necrosis, a form of cell death characterized by the loss of membrane integrity and the release of cellular contents. ualberta.canih.gov In studies using HepaRG liver cells, p-cresol exposure resulted in concentration- and time-dependent increases in lactate (B86563) dehydrogenase (LDH) release, a well-established marker of cellular necrosis. ualberta.canih.gov

Table 1: Effects of p-Cresol on Cellular Damage and Necrosis

| Cell Type | Effect | Mechanism | Citation |

|---|---|---|---|

| Human Kidney Tubular Cells | Reduced cell viability, increased ROS production | Activation of NADPH oxidase, oxidative stress | nih.govmdpi.com |

| Human Umbilical Vein Endothelial Cells | Inhibition of proliferation, cell cycle arrest (G0/G1) | --- | mdpi.com |

| EAHY Endothelial Cells & U937 Mononuclear Cells | Decreased cell viability, S-phase cell cycle arrest, increased ROS | Induction of ROS production | plos.org |

| DBTRG-05MG Human Glioblastoma Cells | Increased intracellular Ca2+, cell death | Disruption of Ca2+ homeostasis | spandidos-publications.com |

| HepaRG Human Liver Cells | Increased oxidative stress (DCF formation), GSH depletion, increased necrosis (LDH release) | --- | ualberta.canih.gov |

| RAW Macrophage Cells | Increased apoptosis | --- | jci.org |

Influence on Gene Expression and Endocrine Signaling Pathways (e.g., Gut Hormones)

P-cresol exerts a significant influence on various signaling pathways and the expression of genes, including those responsible for gut hormones. Its effects can disrupt normal cellular communication and physiological processes.

One of the key areas of influence is on gut hormone production. In vitro studies using immortalized GLUTag cells, which are a model for enteroendocrine L-cells, have demonstrated that p-cresol can inhibit the expression of the proglucagon gene (Gcg). nih.govfrontiersin.orgnih.gov This gene encodes several hormones, including glucagon-like peptide-1 (GLP-1), a crucial regulator of glucose metabolism and appetite. nih.govfrontiersin.orgresearchgate.net P-cresol was found to inhibit Gcg expression at concentrations of 100 µM and 1,000 µM. frontiersin.orgnih.gov In the same cell line, p-cresol also reduced the secretion of GLP-1. nih.govfrontiersin.orgresearchgate.net Animal studies have corroborated these findings, showing that the administration of p-cresol to mice for two weeks reduced the transcript levels of Gcg and other gut hormones in the colon. nih.govresearchgate.net

Beyond gut hormones, p-cresol and its metabolite PCS have been shown to modulate several critical intracellular signaling pathways. In endothelial progenitor cells, p-cresol inhibits proliferation through the activation of the p38 mitogen-activated protein kinase (MAPK) pathway. nih.gov The activation of p38 and Erk1/2 by p-cresol was observed, and the inhibitory effect on cell proliferation could be reversed by a p38 inhibitor. nih.gov This suggests that the MAPK signaling system is a key mediator of p-cresol's effects on endothelial cells. nih.gov P-cresol has also been shown to interfere with the Notch1 pathway in these cells. nih.gov

In renal tubular cells, p-cresyl sulfate has been found to upregulate the mRNA levels of inflammatory cytokines and active TGF-β1 protein secretion, which are associated with renal fibrosis. nih.gov This effect was linked to the activation of NADPH oxidase. nih.gov Furthermore, in the context of cerebrovascular health, PCS has been shown to activate the epidermal growth factor receptor (EGFR) signaling pathway in brain capillary endothelial cells. tandfonline.com This activation leads to a cascade involving annexin (B1180172) A1 and STAT3, ultimately increasing the expression of matrix metalloproteinases (MMP-2 and MMP-9) and disrupting the blood-brain barrier. tandfonline.com

Endocrine signaling, more broadly, can be affected by compounds that act as endocrine disruptors. yale.edumdpi.com While not always causing immediate cell death, these chemicals can interfere with hormone pathways by competing with endogenous hormones, altering their production and metabolism, or changing the levels of co-activators and the epigenetic state of cells. yale.edu P-cresol's ability to alter gene expression and activate key signaling pathways like MAPK places it within the broader category of molecules that can disrupt endocrine functions. nih.govresearchgate.net

Table 2: Influence of p-Cresol on Gene and Hormone Expression

| Cell/Animal Model | Target Gene/Hormone/Pathway | Observed Effect | Citation |

|---|---|---|---|

| GLUTag Cells (in vitro) | Proglucagon gene (Gcg) | Inhibition of expression | nih.govfrontiersin.orgnih.gov |

| GLUTag Cells (in vitro) | Glucagon-like peptide-1 (GLP-1) | Reduced secretion | nih.govfrontiersin.orgresearchgate.net |

| Mice (in vivo) | Colonic Gcg and other gut hormones | Reduced transcript levels | nih.govresearchgate.net |

| Endothelial Progenitor Cells | p38 MAPK pathway, Erk1/2 | Activation | nih.gov |

| Endothelial Progenitor Cells | Notch1 pathway | Interference | nih.gov |

| Renal Tubular Cells | Inflammatory cytokines, TGF-β1 | Upregulation of mRNA and protein secretion | nih.gov |

| Human Brain Capillary Endothelial Cells | EGFR signaling pathway (Annexin A1, STAT3, MMP-2/9) | Activation, increased expression | tandfonline.com |

Environmental Fate and Biotransformation Studies of Cresols Utilizing Deuterated P Cresol

Degradation and Transformation Pathways in Environmental Compartments

The fate of cresols in the environment is governed by a combination of abiotic and biotic processes that dictate their transformation and ultimate removal. cdc.govwho.int The structure of the cresol (B1669610) isomer significantly influences its degradation rate and pathway.

Abiotic and Biotic Degradation Mechanisms

Abiotic degradation of cresols in the atmosphere occurs rapidly, primarily through reactions with photochemically produced hydroxyl radicals. cdc.gov In aquatic and terrestrial systems, however, biotic degradation is the predominant mechanism for their removal. cdc.govcdc.gov These processes involve a series of complex biochemical reactions mediated by microorganisms.

Under aerobic conditions, the initial step in cresol degradation often involves oxidation catalyzed by monooxygenases or dioxygenases. researchgate.netunesp.br These enzymes introduce oxygen atoms into the aromatic ring, leading to the formation of catechols. nih.gov This is followed by ring cleavage, which can proceed through either ortho- or meta-pathways, ultimately breaking down the aromatic structure. nih.gov

Anaerobic degradation of cresols proceeds through different mechanisms. researchgate.net Common initial activation steps include the addition of fumarate (B1241708) to the methyl group, hydroxylation of the methyl group, or carboxylation of the aromatic ring. researchgate.netunesp.brresearchgate.net For p-cresol (B1678582), a well-documented anaerobic pathway involves the oxidation of the methyl group to form p-hydroxybenzyl alcohol, which is then further oxidized. researchgate.netasm.org

The use of deuterated p-cresol (p-cresol-d7) has been instrumental in elucidating these mechanisms. For instance, studies have shown that the deuterium (B1214612) labeling on the methyl group of p-cresol can slow down its metabolism, providing evidence for the role of specific enzymatic reactions in its biotransformation. nih.gov This kinetic isotope effect helps to confirm the involvement of methyl group oxidation as a key step in the degradation pathway.

Microbial Catabolism of Cresols in Diverse Environmental Samples

A wide variety of microorganisms are capable of degrading cresols in different environments, including soil, groundwater, and activated sludge. researchgate.netnih.gov Genera such as Pseudomonas, Acinetobacter, Alcaligenes, and Rhodococcus have been frequently identified as key players in cresol bioremediation. nih.gov

Stable Isotope Probing (SIP) is a powerful technique that utilizes isotopically labeled substrates, like this compound, to identify the specific microorganisms actively consuming the compound within a complex microbial community. researchgate.netresearchgate.net By tracking the incorporation of the heavy isotope (deuterium) into the biomass of the microorganisms, researchers can link metabolic function directly to microbial identity. researchgate.net This approach has revealed that in some environments, specialized bacteria are the primary degraders, while in others, more generalist species are involved. unesp.br

The efficiency of microbial degradation is influenced by various environmental factors, including pH, temperature, and the presence of other electron acceptors. nih.gov For example, under anaerobic conditions, the availability of nitrate (B79036) or sulfate (B86663) can determine which microbial populations and degradation pathways are dominant. epa.govnih.gov

Tracing Environmental Transport and Persistence Using this compound

Understanding the movement and persistence of cresols in the environment is crucial for assessing their potential impact. cdc.govrsc.org this compound serves as an excellent tracer for these studies due to its identical physicochemical properties to the unlabeled compound, with the exception of its mass. epa.govloureirotreatability.com

In groundwater systems, tracer tests using deuterated aromatic hydrocarbons, including deuterated cresols, have been employed to monitor in situ biodegradation and retardation. epa.govloureirotreatability.com By injecting a known quantity of this compound and monitoring its concentration and isotopic signature over time and distance, scientists can quantify the rates of transport and degradation. epa.govloureirotreatability.com This provides valuable data for predicting the fate of cresol plumes and assessing the effectiveness of natural attenuation. epa.govenviro.wiki

The persistence of cresols can vary significantly depending on the environmental conditions. cdc.gov While they are generally degraded rapidly in most aerobic environments, they can persist in oligotrophic waters, anoxic sediments, and some groundwater aquifers where microbial activity is limited. cdc.gov The use of this compound in laboratory and field studies helps to delineate the specific conditions that favor either degradation or persistence.

Interactive Data Table: Anaerobic Biodegradation Rates of p-Cresol

This table summarizes anaerobic biodegradation rate constants for p-cresol from laboratory studies, providing insight into its persistence under different reducing conditions.

| Temperature (°C) | pH | Reducing Condition | Rate (1/day) | Reference |

| <6 | 6-8 | Methanogenic | No Studies | epa.gov |

| 6-8 | 6-8 | Methanogenic | 0.036 | epa.gov |

| <6 | 6-8 | Sulfate Reducing | No Studies | epa.gov |

| 6-8 | 6-8 | Sulfate Reducing | 0.035 | epa.gov |

Interactive Data Table: Research Findings on Cresol Degradation

This table highlights key research findings related to the degradation of cresols, emphasizing the role of different microbial pathways.

| Finding | Organism/System | Condition | Key Enzyme/Pathway | Reference |

| Oxidation of p-cresol to p-hydroxybenzyl alcohol | Achromobacter sp. | Anaerobic | p-cresol methylhydroxylase | asm.org |

| Degradation of cresols by various bacterial species | Acinetobacter, Alcaligenes, Pseudomonas | Aerobic/Anaerobic | Hydroxylase, Dioxygenase | nih.gov |

| Fumarate addition as an activation mechanism | Various anaerobic bacteria | Anaerobic | Fumarate addition | unesp.br |

| Ring hydroxylation and side-chain oxidation | Rat liver microsomes | In vitro | Cytochrome P-450 | nih.gov |

Advanced Research Perspectives and Methodological Advancements for P Cresol D7 Studies

Integration with Multi-Omics Technologies (e.g., Metabolomics, Metagenomics, Proteomics)

The use of P-Cresol-D7 as an internal standard is pivotal in multi-omics studies, providing a stable reference for the quantification of its non-deuterated counterpart, p-cresol (B1678582), and other related metabolites. This is particularly crucial in metabolomics, where accurate measurement of small molecules is essential for understanding disease states and metabolic pathways.

Metabolomics: In metabolomics, this compound is widely employed in liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) methods to accurately quantify p-cresol and its conjugates, such as p-cresyl sulfate (B86663) and p-cresyl glucuronide. nih.govub.edumdpi.comisotope.com These compounds are significant uremic toxins and have been linked to the progression of chronic kidney disease and cardiovascular complications. nih.govmdpi.com The use of a deuterated internal standard like this compound helps to correct for variations in sample preparation and instrument response, ensuring reliable and reproducible results. ub.edusigmaaldrich.cn For instance, studies have utilized this compound to investigate the impact of dietary interventions on the metabolic profiles of athletes with hyperuricemia and to explore the effects of simulated weightlessness on rhesus macaques. biorxiv.orgnih.gov

Metagenomics and Proteomics: While direct applications of this compound in metagenomics and proteomics are less common, the data generated from metabolomics studies using this internal standard can be integrated with metagenomic and proteomic data to provide a more holistic understanding of biological systems. For example, by correlating the levels of p-cresol (quantified using this compound) with the abundance of specific gut microbial species (from metagenomics) and the expression of certain proteins (from proteomics), researchers can elucidate the complex interactions between the gut microbiota, host metabolism, and disease. biorxiv.orgoup.com Studies have linked p-cresol production to specific gut bacteria like Clostridium difficile and have investigated its impact on the gut microbiome's diversity and function. researchgate.netplos.org

Development of Novel Spectroscopic and Imaging Techniques for Deuterated Compounds

Recent advancements in spectroscopic and imaging techniques have opened new avenues for the use of deuterated compounds like this compound in research.

Spectroscopic Techniques: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for characterizing deuterated compounds. ansto.gov.au It can be used to confirm the level and position of deuterium (B1214612) incorporation in this compound. ansto.gov.au Advanced NMR techniques, such as those involving pulsed field gradients, can be used to study the interactions of p-cresol with other molecules in solution. nih.gov Molecular Rotational Resonance (MRR) spectroscopy is an emerging technique that offers high precision in determining the enantiopurity and site-specific deuteration levels of chiral deuterated molecules. rsc.org Infrared spectroscopy, particularly when combined with matrix isolation techniques, can be used to study the noncovalent interactions of p-cresol with other atoms and molecules. acs.orgnih.gov

Imaging Techniques: Deuterium metabolic imaging (DMI) is a non-invasive MRI-based technique that utilizes the administration of deuterated substrates to visualize metabolic pathways in vivo. researchgate.netnih.govnih.gov While not directly imaging this compound, the principles of DMI could be adapted to track the metabolic fate of deuterated p-cresol. DMI offers several advantages, including the use of non-ionizing radiation and stable isotopes. researchgate.netnih.gov Another promising technique is Stimulated Raman Scattering (SRS) microscopy, which can be used to image the distribution of small biomolecules with high chemical specificity and spatial resolution by leveraging vibrational tags like carbon-deuterium bonds. eurekalert.org

Innovative In Vitro and In Vivo Experimental Models for P-Cresol Research

The study of p-cresol's biological effects relies on a variety of in vitro and in vivo experimental models. This compound can be instrumental in these models for tracing the compound's metabolism and distribution.

In Vitro Models:

Cell Cultures: Immortalized cell lines, such as the human glioblastoma cell line DBTRG-05MG and the rat pheochromocytoma cell line PC-12, have been used to investigate the cellular effects of p-cresol, including its impact on calcium signaling and neuronal differentiation. biorxiv.orgnih.gov The GLUTag cell line has been employed to study the influence of p-cresol on gut hormone expression and secretion. frontiersin.org Human hepatocyte cell models like HepaRG are used to study the metabolism and toxicity of p-cresol. mdpi.com

Microbiota Models: In vitro models of the human colon, such as the multi-unit in vitro colon gut model (MICODE), are used to study the production of p-cresol by the gut microbiota and the factors that influence it. researchgate.netnih.gov These models allow for controlled experiments on the interactions between different bacterial species and their metabolic outputs.

In Vivo Models:

Animal Models: Rodent models are frequently used to study the in vivo effects of p-cresol. For instance, studies in mice have investigated the role of p-cresol in regulating small intestinal transit and its contribution to autism-related symptoms. frontiersin.orgmdpi.com Rat liver tissue slices have been used to study the hepatotoxicity of p-cresol and the protective effects of deuterium labeling. nih.gov Animal models have also been crucial in understanding the link between p-cresol, the gut microbiota, and conditions like chronic kidney disease. nih.gov

Table 1: Examples of In Vitro and In Vivo Models in P-Cresol Research

| Model Type | Specific Model | Research Focus | Key Findings |

|---|---|---|---|

| In Vitro | DBTRG-05MG human glioblastoma cells | Calcium signaling | P-cresol induces a rise in intracellular calcium concentration. nih.gov |

| PC-12 rat pheochromocytoma cells | Neuronal differentiation | P-cresol can potentiate nerve growth factor-induced differentiation. biorxiv.org | |

| GLUTag cells | Gut hormone expression | P-cresol inhibits the expression and secretion of glucagon-like peptide-1 (GLP-1). frontiersin.org | |

| HepaRG cells | Metabolism and toxicity | Investigating the formation of p-cresol metabolites and their toxic effects. mdpi.com | |

| MICODE (in vitro colon model) | Microbiota metabolism | Studying the production of p-cresol by gut bacteria under different conditions. researchgate.netnih.gov | |

| In Vivo | Mouse models | Intestinal transit, behavior | P-cresol regulates small intestinal transit and can induce autism-like behaviors. frontiersin.orgmdpi.com |

Computational Chemistry and Molecular Modeling Approaches for P-Cresol Interactions

Computational methods provide valuable insights into the molecular interactions of p-cresol that are often difficult to study experimentally.

Molecular Docking and Dynamics: Molecular docking studies have been used to investigate the binding of p-cresol to proteins, such as odorant-binding proteins (OBPs), to understand its role as a potential pheromone. researchgate.netbioone.org Molecular dynamics (MD) simulations have been employed to refine the structure of enzymes like horseradish peroxidase and to model its adduct with p-cresol. nih.gov These simulations can also be used to study the diffusion and intermolecular interactions of p-cresol in different environments. nih.gov

Quantum Chemical Calculations: Quantum chemical methods, such as density functional theory (DFT), are used to study the fundamental properties of p-cresol and its interactions. These calculations can determine the most stable conformations of p-cresol complexes, their interaction energies, and the nature of the bonding, such as hydrogen bonding and π-stacking interactions. arxiv.orgbohrium.com For example, DFT has been used to investigate the interactions between p-cresol and xenon atoms. acs.orgnih.gov Computational studies have also been used to understand the solid-state structures and polymorphism of p-cresol. rsc.org

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| p-Cresol |

| p-Cresyl sulfate |

| p-Cresyl glucuronide |

| Chloroform-d |

| Dimethyl sulphoxide-d6 |

| Acetone-d6 |

| Acetonitrile-d3 |

| Benzene-d6 |

| IndS-13C6 |

| Guaiacol-d4 |

| 4-Methylguaiacol-d3 |

| o-Cresol-d7 |

| 4-Ethylguaiacol-d5 |

| m-Cresol-d7 |

| 4-Ethylphenol-d10 |

| 4-[alpha, alpha, alpha-d3]-methylphenol |

| 2-Chloro-p-cresol |

| 2-Bromo-p-cresol |

| 2,6-Dibromocresol |

| 2-Methoxy-p-cresol |

| 2-Methyl-p-cresol |

| 2,6-Dimethyl-p-cresol |

| 4-Methylanisole |

| Guaiacol-d3 |

| p-Cresol sulfate, potassium salt (D₇) |

| Choline chloride |

| o-Cresol (B1677501) |

| m-Cresol |

| Toluene |

| Phenol |

| Piperazine |

| Oleic acid |

| 2-isobutyl-3-methoxypyrazine |

| Farnesol |

| 1-Octen-3-ol |

| 1-iodo-2-methylundecane |

| Indole |

| Skatole |

| Acetate |

| Cis-aconitic acid |

| Citric acid |

| Spermidine |

| Kynurenine |

| Creatine |

| Glutamic acid |

| Tryptophan |

| Phenylalanine |

| Proline betaine |

| 2-Aminobutyric acid |

| Serine |

| trans-4-Hydroxyproline |

| 1-Methylhistidine |

| Choline |

| Trimethylamine |

| L-carnitine |

| Sarcosine |

| Cysteine |

| Indoxyl sulfate |

| Indole-3-propionic acid |

| Butyrate |

| Indoleacetic acid |

| l-Borneol |

| Amentoflavone |

| Diclofenac |

| 4-chloro-m-cresol |

| 2-Deoxy-D-glucose |

| Adipic acid |

| Sodium L-lactate |

| L-Aspartic acid |

| L-Valine |

| Syringol |

| Eugenol |

| 4-Ethylphenol |

| 4-Vinylguaiacol |

| Tartaric acid |

| Nicotinamide adenine (B156593) dinucleotide |

| D-Glucose |

| DL-2-Hydroxyglutaric acid |

| Thioformaldehyde |

| Dihydrogen |

| Water |

| [6,6′-2H2]glucose |

| [2H3]acetate |

| [2,3,4,6,6′-2H5]-d-glucose |

| [2H7]glucose |

| [2,2,2′-2H3]acetate |

| [2,3-2H2]fumarate |

| [U-2H]pyruvate |

| [2H9]choline |

| Heavy water (D2O) |

| 3-O-methylglucose |

| (2-2H1)solketal |

| (1,1,3,3-2H4)solketal |

| (1,1,2,3,3-2H5)solketal |

| 1,2-Propanediol |

| D2SO4 |

| DCl |

| KOD |

| NaOD |

| Cytochrome c peroxidase |

| Horseradish peroxidase |

| Lignin peroxidase |

| p-Aminophenol |

| 7-Azaindole |

| Benzene |

| Formamide |

| 4-Picoline |

| Cyclohexane |

| Formic acid |

| 1,4-Dioxane |

| p-Xylene |

| Acetic acid |

| Cyclohexanol |

| tert-Butyl alcohol |

| Diphenyl ether |

| Xanthine |

| Uric acid |

| Plasmalogen phosphatidylcholines |

| Acylcarnitine |

| Trimethylamine N-oxide |

| 3-Indol propionic acid |

| n-Decanoic acid |

| Pentanoic acid |

| 4-Hydroxyphenylpyruvate |

| 4-Hydroxyphenyllactate |

| 3-(p-hydroxyphenyl) propionate |

| 4-Hydroxyphenylacetate |

| Lactic acid |

| Dopamine (B1211576) |

| Noradrenaline |

Q & A

Basic: What are the critical considerations for synthesizing P-Cresol-D7 with high isotopic purity?

Methodological Answer:

Synthesizing this compound requires meticulous control of deuterium incorporation to ensure isotopic purity (>98%). Key steps include:

- Deuterium Source Selection : Use deuterated precursors (e.g., toluene-D8) and deuterium oxide (D₂O) to minimize isotopic scrambling .

- Catalytic Exchange : Employ acid-catalyzed H/D exchange under controlled temperature (e.g., 80–100°C) to target the methyl and hydroxyl groups .

- Analytical Validation : Confirm purity via ¹H NMR (absence of proton signals at δ 2.3 ppm for methyl-D7) and mass spectrometry (MS) to verify molecular ion peaks (e.g., m/z 115 for this compound vs. m/z 108 for non-deuterated) .

Basic: How can researchers validate the isotopic purity of this compound in complex matrices?

Methodological Answer:

Validation involves multi-technique approaches:

- GC-MS or LC-HRMS : Quantify deuterium enrichment by comparing isotopic abundance ratios (e.g., D/H) against certified standards .

- Isotopic Dilution Assays : Spike samples with internal standards (e.g., ¹³C-labeled analogs) to correct for matrix effects .

- NMR Line Shape Analysis : Detect residual proton signals in deuterated regions, ensuring <2% isotopic impurity .

Advanced: How should researchers design experiments to investigate this compound’s degradation mechanisms in environmental systems?

Methodological Answer:

Use a P-E/I-C-O framework (Population: this compound; Exposure: environmental factors; Comparison: non-deuterated P-Cresol; Outcome: degradation kinetics):

- Variables : pH, temperature, microbial activity, and UV exposure .

- Analytical Tools : Monitor degradation via LC-HRMS for isotopic pattern shifts and stable isotope probing (SIP) to trace deuterium in metabolites .

- Control Groups : Include non-deuterated P-Cresol to distinguish isotopic effects from general degradation pathways .

Advanced: What strategies resolve contradictions in reported half-lives of this compound across studies?

Methodological Answer:

Contradictions often arise from methodological variability. Resolve by:

- Meta-Analysis : Normalize data using variables like pH (e.g., half-life decreases by 30% per pH unit increase in aqueous systems) .

- Cross-Validation : Replicate studies under standardized conditions (e.g., OECD 301B for biodegradation) .

- Error Source Analysis : Quantify uncertainties in isotopic detection limits (e.g., MS vs. NMR sensitivity differences) .

Basic: What analytical techniques are optimal for quantifying this compound in biological samples?

Methodological Answer:

- Sample Preparation : Use solid-phase extraction (SPE) with deuterated internal standards (e.g., this compound-¹³C) to correct recovery rates .

- Quantification : Apply LC-MS/MS in MRM mode (transition m/z 115→97 for this compound) with a limit of detection (LOD) <0.1 ng/mL .

- Matrix Effects : Validate with spike-recovery experiments in plasma/urine to assess ion suppression/enhancement .

Advanced: How can isotopic tracing with this compound elucidate metabolic pathways in microbial communities?

Methodological Answer:

- SIP-Single Cell Genomics : Combine this compound incubation with DNA-SIP to identify deuterium-incorporating microbes via buoyant density shifts .

- Metabolite Profiling : Use FTICR-MS to detect deuterated intermediates (e.g., 4-hydroxybenzoate-D5) and map degradation pathways .

- Kinetic Modeling : Fit data to Michaelis-Menten models to compare degradation rates between deuterated/non-deuterated substrates .

Basic: What are the best practices for storing this compound to prevent isotopic exchange?

Methodological Answer:

- Storage Conditions : Keep in amber vials under inert gas (argon) at −20°C to minimize H/D exchange with ambient moisture .

- Stability Testing : Conduct accelerated aging studies (e.g., 40°C/75% RH for 4 weeks) and monitor purity via NMR .

- Container Material : Use glass vials to avoid adsorption onto plastic surfaces .

Advanced: How can computational modeling enhance the interpretation of this compound’s environmental behavior?

Methodological Answer:

- QSAR Models : Predict degradation pathways using deuterium’s isotopic mass effect on bond dissociation energies .

- Molecular Dynamics Simulations : Simulate H/D exchange rates in aqueous systems to validate experimental kinetics .

- Sensitivity Analysis : Identify dominant factors (e.g., microbial diversity vs. pH) in degradation variability .

Advanced: What experimental controls are critical when studying this compound’s toxicity in comparative assays?

Methodological Answer:

- Isotopic Controls : Include non-deuterated P-Cresol to isolate toxicity effects from isotopic substitution .

- Cell Viability Assays : Use MTT or Alamar Blue with hepatocyte models (e.g., HepG2) to compare IC₅₀ values .

- Kinetic Isotope Effect (KIE) Analysis : Calculate KIE ratios (k_H/k_D) to assess metabolic inhibition due to deuterium .

Basic: How should researchers address batch-to-batch variability in this compound synthesis?

Methodological Answer:

- Process Optimization : Standardize reaction time, temperature, and catalyst concentration .

- Quality Control (QC) Protocols : Implement batch-specific QC via NMR and MS, rejecting batches with >2% proton contamination .

- Supplier Audits : Certify deuterated precursor purity (e.g., toluene-D8 ≥99.5%) through third-party testing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.